2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide
Description
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methoxy-N-[(2-methoxypyridin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-9(13)12-6-8-3-4-11-10(5-8)15-2/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
CRZXRBJWQSIOMR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=CC(=NC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide typically involves the reaction of 2-methoxypyridine with an appropriate acetamide derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product. The process may involve steps such as condensation, hydrolysis, and cyclization to achieve the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and pyridinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Considerations
- Solubility : The target compound’s pyridinylmethyl group may enhance aqueous solubility compared to lipophilic opioid analogues (e.g., logP of ortho-methyl methoxyacetyl fentanyl ≈ 3.5 vs. ~2.0 for the target compound estimated via fragment-based methods).
- Metabolic Stability : The absence of ester or thioether groups (cf. ) could reduce susceptibility to hydrolysis, improving half-life.
- Bioactivity: The TYK2 inhibitor’s fused heterocycle achieves nanomolar potency, whereas simpler pyridinylmethyl acetamides may require optimization for similar efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
